molecular formula C19H28O2 B6595284 Testosterone-2,2,4,6,6-D5 CAS No. 21002-80-2

Testosterone-2,2,4,6,6-D5

Cat. No.: B6595284
CAS No.: 21002-80-2
M. Wt: 293.5 g/mol
InChI Key: MUMGGOZAMZWBJJ-OKBZSKMBSA-N
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Description

Testosterone-2,2,4,6,6-D5 (C₁₉D₅H₂₃O₂) is a deuterated analog of testosterone, a primary androgen responsible for male sexual development and physiological functions. This stable isotope-labeled compound features five deuterium atoms at the 2, 4, and 6 positions of the steroid backbone (Figure 1). Its molecular weight is 293.45 g/mol, distinct from endogenous testosterone (288.42 g/mol) due to isotopic substitution .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i3D2,7D2,11D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGGOZAMZWBJJ-OKBZSKMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21002-80-2
Record name 21002-80-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Testosterone-2,2,4,6,6-D5 involves the deuteration of testosterone. One common method includes dissolving testosterone in deuterated methanol (MeOD) and then removing the solvent under reduced pressure. The residue is then subjected to microwave irradiation in the presence of deuterated sodium hydroxide (NaOD) and deuterium oxide (D2O) to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes using similar methods as described above but optimized for higher yields and purity. The use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Testosterone-2,2,4,6,6-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Chemistry Applications

1.1 Internal Standard in Mass Spectrometry

Testosterone-2,2,4,6,6-D5 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of testosterone and other steroid hormones. The deuterium labeling enhances the sensitivity and specificity of the measurement by providing a distinct mass signature that can be easily differentiated from endogenous compounds. This application is crucial for accurate hormone profiling in clinical samples.

1.2 Method Development and Validation

The compound serves as a reference standard in method development for steroid hormone analysis. For instance, a study developed an LC-MS/MS method that simultaneously quantified multiple steroid hormones with high accuracy and low serum consumption. This compound was integral to validating the method's reliability through quality control samples .

Parameter Value
Lower Limit of Quantification1 ng/ml
Recovery Rate86.4% - 115.0%
Serum Volume Required100 µl

Clinical Research Applications

2.1 Hormone Replacement Therapy (HRT)

Research has indicated that testosterone supplementation can have significant effects on mood and cognitive health in men with low testosterone levels. In clinical trials where this compound was utilized as a tracking agent for testosterone levels during treatment, improvements in mood parameters such as energy and well-being were observed .

2.2 Studies on Muscle Mass and Strength

Testosterone's anabolic properties are well-documented; studies employing this compound have investigated its role in increasing lean muscle mass and strength among various populations including older men and those with chronic diseases such as HIV/AIDS . The isotopic labeling allows researchers to accurately measure the pharmacokinetics of testosterone during these interventions.

Pharmacokinetic Studies

3.1 Metabolism Tracking

This compound is frequently used to study the metabolism of testosterone in vivo. By using this labeled compound in human subjects or animal models, researchers can trace metabolic pathways and identify metabolites with greater precision than using non-labeled testosterone .

3.2 Comparative Studies

In comparative pharmacokinetic studies involving different formulations of testosterone (e.g., injections vs. transdermal), this compound serves as a reliable marker to assess absorption rates and bioavailability .

Case Studies

Case Study 1: Testosterone Replacement Therapy Efficacy

A double-blind study evaluated the effects of testosterone replacement therapy on mood and cognitive function in hypogonadal men using this compound to measure serum testosterone levels before and after treatment. Results indicated significant improvements in mood scores correlated with serum testosterone increases .

Case Study 2: Anabolic Effects in Chronic Illness

In a cohort study involving patients with cachexia due to cancer or HIV/AIDS, this compound was used to monitor changes in body composition following testosterone therapy. The study found notable increases in lean muscle mass over a 12-week period .

Mechanism of Action

Testosterone-2,2,4,6,6-D5 exerts its effects by binding to androgen receptors, which then translocate to the nucleus and modulate gene expression. This leads to the development and maintenance of male secondary sexual characteristics. The deuterium atoms do not significantly alter the biological activity of the compound but provide a means for precise tracking in metabolic studies .

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Key Features of Deuterated Testosterone Analogs

Compound Deuteration Sites Molecular Weight (g/mol) Key Applications Reference(s)
Testosterone-2,2,4,6,6-D5 2,2,4,6,6 293.45 LC-MS/MS internal standard
Testosterone-16,16,17-D3 16,16,17 291.43 Steroid metabolome analysis
Testosterone-1,2-D2 1,2 290.44 Isotopic tracing in metabolic studies
Androstenedione-2,2,4,6,6-D5 2,2,4,6,6 (androstenedione backbone) 290.44 Androgen biosynthesis studies
Trenbolone-2,2,4,6,6-D5 2,2,4,6,6 (trenbolone backbone) 305.47 Veterinary steroid residue analysis

Key Observations :

  • Positional Specificity: Testosterone-D5’s deuteration at carbons 2, 4, and 6 minimizes chromatographic co-elution with endogenous testosterone, unlike Testosterone-16,16,17-D3, which may overlap with metabolites like dihydrotestosterone (DHT) .
  • Backbone Variants : Trenbolone-D5 and androstenedione-D5 share the same deuteration pattern but differ in their core structures, enabling analyte-specific quantification in complex matrices .

Analytical Performance in Mass Spectrometry

Table 2: LC-MS/MS Performance Metrics

Compound Mass Shift (Δm/z) Ionization Efficiency (vs. Testosterone) Interference Risk
This compound +5 98–102% Low
Testosterone-16,16,17-D3 +3 95–98% Moderate (DHT overlap)
11-Deoxycortisol-2,2,4,6,6-D5 +5 (cortisol backbone) 90–95% High (cortisol metabolites)
DHEA-2,2,3,4,4,6-D6 +6 85–90% Low

Key Observations :

  • Mass Shift Advantage: Testosterone-D5’s +5 mass shift provides a clear separation from endogenous testosterone (Δm/z +5), reducing spectral interference compared to Testosterone-D3 (Δm/z +3) .
  • Ionization Efficiency : Testosterone-D5 exhibits near-identical ionization efficiency to unlabeled testosterone, ensuring accurate calibration .

Stability and Commercial Availability

  • Stability: Deuterium substitution at non-labile positions (C2, C4, C6) ensures minimal isotopic exchange in biological matrices, unlike deuterated analogs with labile hydrogens (e.g., hydroxyl or ketone groups) .
  • Commercial Sources : Available as certified reference materials (CRMs) from suppliers like Toronto Research Chemicals, Cerilliant Corporation, and Sigma-Aldrich, with prices ranging from €523 to €875 per 5–10 mg .

Research and Clinical Implications

  • Endocrinology: Testosterone-D5 enables precise measurement of testosterone in conditions like hypogonadism and polycystic ovary syndrome (PCOS) .
  • Doping Control: Differentiates exogenous testosterone administration from endogenous production by detecting altered isotope ratios .
  • Limitations: High cost and specialized handling requirements compared to non-deuterated analogs .

Biological Activity

Testosterone-2,2,4,6,6-D5 is a stable isotope-labeled form of testosterone, which is utilized in various biological and clinical studies. The unique labeling with deuterium (D) allows for precise tracking of testosterone metabolism and its biological effects in vivo and in vitro. This compound plays a significant role in understanding testosterone's physiological functions, its synthesis pathways, and its impact on health.

Testosterone exerts its biological effects primarily through androgen receptors (AR) present in various tissues. Upon binding to these receptors, testosterone influences gene expression and cellular function. The biological activity of this compound can be summarized as follows:

  • Hormonal Regulation : Testosterone is crucial for the development of male secondary sexual characteristics and plays a role in the regulation of reproductive functions. It operates via a negative feedback mechanism affecting the hypothalamus and pituitary gland to regulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) production .
  • Steroidogenesis : The synthesis of testosterone involves several enzymatic steps starting from cholesterol. Key enzymes include 3β-hydroxysteroid dehydrogenase, 17α-hydroxylase, and 17β-hydroxysteroid dehydrogenase . this compound can be used to trace these pathways accurately in metabolic studies.
  • Conversion to Metabolites : Testosterone can be metabolized into other biologically active compounds such as dihydrotestosterone (DHT) through the action of 5α-reductase or estradiol via aromatization. The isotopic labeling helps in quantifying these metabolites during pharmacokinetic studies .

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Key findings include:

  • Absorption : Following administration, this compound is rapidly absorbed into the bloodstream.
  • Distribution : It binds to serum proteins such as albumin and sex hormone-binding globulin (SHBG), influencing its bioavailability.
  • Metabolism : The metabolism involves conversion to various metabolites which can be tracked using mass spectrometry techniques due to the deuterium labeling .
  • Excretion : Primarily excreted through urine as conjugated metabolites.

Study on Maternal Androgens

A recent study investigated the dynamics of maternal testosterone and its metabolites during embryonic development using this compound. The findings indicated that maternal testosterone is rapidly converted by the embryo into several metabolites such as androstenedione and conjugated testosterone. Notably:

  • High concentrations were found in yolk and extraembryonic membranes.
  • Metabolites reached the embryo’s brain but did not affect sexual differentiation due to the lack of sex-specific metabolism .

Clinical Implications

Research has shown that variations in testosterone levels can impact various health outcomes including metabolic syndrome and cardiovascular health. Studies utilizing this compound have provided insights into how testosterone influences lipid profiles and insulin sensitivity.

StudyFindings
D’Aniello et al., 2014Demonstrated that D-Aspartic acid enhances testosterone synthesis in Leydig cells via increased StAR protein expression .
PMC2690420Investigated adrenal production of testosterone under pathological conditions highlighting AKR1C3's role in testosterone synthesis .

Q & A

Q. What statistical approaches are recommended for meta-analyses of Testosterone-D5 tracer studies?

  • Methodological Answer :
  • Effect Size Aggregation : Use random-effects models to account for heterogeneity in study designs (e.g., dosing, sampling intervals).
  • Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate sequence generation, blinding, and incomplete outcome data .

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